molecular formula C18H22ClFN4O2S B2727453 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1329872-09-4

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No. B2727453
CAS RN: 1329872-09-4
M. Wt: 412.91
InChI Key: UYHXRCWNMGBKRM-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a diethylamino group, a fluorobenzo[d]thiazol group, a methylisoxazole group, and a carboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms could potentially allow for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of electron-rich nitrogen and oxygen atoms could potentially make this compound a target for electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the diethylamino group could potentially make this compound basic .

Scientific Research Applications

Synthetic Chemistry Methodologies

Research has demonstrated innovative synthesis pathways for compounds with structural similarities to the chemical , showcasing the diversity in chemical synthesis approaches. For instance, the development of novel synthetic methods for thiazole derivatives highlights the importance of such compounds in medicinal chemistry and drug development processes (Fong et al., 2004). These methodologies facilitate the creation of a broad range of compounds with potential for further modification and optimization in drug discovery.

Biological Activities

Numerous studies focus on the antimicrobial, antitumor, and enzymatic inhibition properties of compounds structurally related to the chemical . For example, compounds containing thiazole and isoxazole moieties have been synthesized and evaluated for their antimicrobial activities, demonstrating good to moderate effectiveness against various microorganisms (Gein et al., 2015). Additionally, research into fluorinated benzothiazoles has uncovered potent cytotoxic properties against certain cancer cell lines, indicating the potential for developing new antitumor agents (Hutchinson et al., 2001).

Development of Therapeutic Agents

Efforts to design and synthesize new therapeutic agents have led to the creation of compounds with significant biological activities. This includes the development of N-heterocyclic substituted fluorobenzothiazole analogs, which have been screened for antidiabetic properties, showcasing the potential for these compounds to serve as the basis for new treatments (S. T. & N. Chaubey, 2022).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological or pharmacological effects .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S.ClH/c1-4-22(5-2)8-9-23(17(24)15-10-12(3)25-21-15)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHXRCWNMGBKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

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